molecular formula C11H15F3O5 B1442834 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate CAS No. 163714-64-5

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate

Cat. No.: B1442834
CAS No.: 163714-64-5
M. Wt: 284.23 g/mol
InChI Key: KEIJZNNFFCFTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomerism

The molecular architecture of 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate is characterized by a central malonate core with asymmetric substitution patterns that create distinct stereochemical considerations. The compound features a propanedioic acid backbone esterified with ethyl groups at positions 1 and 3, while position 2 bears a 4,4,4-trifluorobutanoyl substituent. The International Union of Pure and Applied Chemistry systematic name describes this structure as diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate, reflecting the precise substitution pattern and functional group arrangement.

The central carbon atom at position 2 of the propanedioate backbone serves as a quaternary carbon center, creating a tetrahedral geometry with sp³ hybridization. This carbon center is bonded to two carbonyl carbon atoms from the ester groups, one carbon atom from the ketone carbonyl of the trifluorobutanoyl chain, and one hydrogen atom. The trifluorobutanoyl side chain extends from this central position, introducing a four-carbon aliphatic chain terminated by a trifluoromethyl group. The presence of the terminal CF₃ group significantly influences the electronic distribution throughout the molecule due to the high electronegativity of fluorine atoms.

Conformational isomerism represents a significant aspect of this compound's structural behavior. The flexible butanoyl chain can adopt multiple rotational conformations around the carbon-carbon single bonds, particularly around the C-C bonds connecting the central malonate core to the trifluorobutanoyl substituent. The Standard International Chemical Identifier string InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 provides a complete description of the connectivity pattern while the simplified molecular-input line-entry system notation CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC explicitly shows the bonding relationships.

Structural Parameter Value Description
Molecular Formula C₁₁H₁₅F₃O₅ Empirical composition
Molecular Weight 284.23 g/mol Calculated molecular mass
Central Carbon Hybridization sp³ Tetrahedral geometry
Number of Rotatable Bonds 8 Conformational flexibility
Trifluoromethyl Group CF₃ Terminal electron-withdrawing group

X-ray Crystallography and Conformational Analysis

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. For compounds containing fluorinated substituents like this compound, crystallographic analysis reveals the specific conformational preferences adopted in the solid state, particularly regarding the orientation of the trifluoromethyl group and the overall molecular packing arrangements.

The experimental determination of crystal structures involves exposing single crystals to monochromatic X-ray radiation and measuring the resulting diffraction patterns. The angles and intensities of diffracted X-rays provide fundamental data for reconstructing the electron density distribution within the crystal lattice. For malonate derivatives, crystallographic studies typically reveal the characteristic geometry around the central quaternary carbon atom, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. The presence of the electronegative trifluoromethyl group creates distinctive intermolecular interactions, including potential hydrogen bonding networks and dipole-dipole interactions that influence crystal packing.

Conformational analysis through crystallographic methods demonstrates the preferred spatial arrangements of the flexible butanoyl chain. The four-carbon chain connecting the malonate core to the trifluoromethyl group can adopt extended or folded conformations depending on the balance between intramolecular steric interactions and intermolecular crystal packing forces. The CF₃ group, being highly electronegative and sterically demanding, often dictates the overall molecular conformation by minimizing unfavorable interactions with neighboring functional groups within the same molecule or adjacent molecules in the crystal lattice.

The molecular packing analysis reveals how individual molecules of this compound arrange themselves in the solid state. The presence of multiple ester carbonyl groups creates opportunities for weak intermolecular interactions, while the fluorine atoms in the trifluoromethyl group can participate in halogen bonding or other non-covalent interactions with electron-rich regions of neighboring molecules. These structural features contribute to the overall stability and physical properties of the crystalline material.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides characteristic absorption bands that serve as molecular fingerprints for identifying functional groups and electronic environments within this compound. The infrared spectrum displays distinctive carbonyl stretching vibrations corresponding to the ester groups and the ketone functionality of the trifluorobutanoyl substituent. Ester carbonyl groups typically exhibit absorption bands in the region of 1735-1750 cm⁻¹, while ketone carbonyls appear at slightly lower frequencies around 1715-1730 cm⁻¹. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic strong absorption bands in the 1000-1300 cm⁻¹ region, reflecting the high bond strength and polarity of the C-F bonds.

Nuclear Magnetic Resonance spectroscopy offers detailed information about the molecular structure through the analysis of nuclear spin interactions in magnetic fields. Proton Nuclear Magnetic Resonance reveals the chemical environments of hydrogen atoms throughout the molecule, with characteristic chemical shift patterns for the ethyl ester groups, the central methine proton, and the methylene protons of the butanoyl chain. The ethyl ester groups display typical splitting patterns with triplet signals for the methyl groups around 1.2-1.3 parts per million and quartet signals for the methylene groups around 4.2-4.3 parts per million, consistent with the coupling patterns observed in diethyl malonate derivatives.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environments of carbon atoms. The carbonyl carbon atoms of the ester and ketone groups appear in the downfield region around 160-200 parts per million, while the trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with the three equivalent fluorine atoms. Fluorine-19 Nuclear Magnetic Resonance offers direct observation of the fluorine atoms in the trifluoromethyl group, typically appearing as a single sharp peak due to the chemical equivalence of the three fluorine atoms.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 284, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information through the identification of characteristic fragment ions resulting from specific bond cleavages. Common fragmentation pathways for malonate esters include the loss of ethoxy groups (45 mass units) and the formation of acylium ions from the trifluorobutanoyl substituent. The presence of fluorine atoms in the molecule creates distinctive isotope patterns that aid in structural confirmation and purity assessment.

Spectroscopic Method Key Observations Structural Information
Fourier Transform Infrared 1735-1750 cm⁻¹ (ester C=O), 1715-1730 cm⁻¹ (ketone C=O), 1000-1300 cm⁻¹ (C-F) Functional group identification
¹H Nuclear Magnetic Resonance 1.2-1.3 ppm (CH₃), 4.2-4.3 ppm (OCH₂), 2.5-3.0 ppm (CH₂-chain) Proton environments and connectivity
¹³C Nuclear Magnetic Resonance 160-200 ppm (carbonyl carbons), 125-130 ppm (CF₃, quartet) Carbon framework and electronic effects
¹⁹F Nuclear Magnetic Resonance -65 to -70 ppm (CF₃) Fluorine environment
Mass Spectrometry 284 m/z (molecular ion), 239 m/z (M-OEt), 155 m/z (CF₃-chain fragment) Molecular weight and fragmentation

Computational Modeling of Electronic Properties

Computational modeling approaches provide theoretical insights into the electronic structure, molecular geometry, and reactivity patterns of this compound through quantum mechanical calculations and molecular dynamics simulations. Density functional theory calculations reveal the electronic distribution throughout the molecule, highlighting the electron-withdrawing effects of the trifluoromethyl group and the electron-donating characteristics of the ethyl ester substituents. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about the compound's potential reactivity and electronic transitions.

Molecular orbital analysis demonstrates the delocalization patterns within the conjugated system formed by the carbonyl groups and the central quaternary carbon atom. The presence of the highly electronegative trifluoromethyl group significantly influences the electron density distribution, creating regions of electron deficiency that affect the molecule's chemical behavior. The calculated dipole moment reflects the overall charge distribution, with contributions from the polar ester groups and the strongly electronegative CF₃ substituent.

Conformational energy calculations explore the potential energy surface associated with rotation around the flexible bonds in the butanoyl chain. These calculations identify preferred conformations and energy barriers for conformational interconversion, providing insights into the dynamic behavior of the molecule in solution and gas phases. The steric interactions between the bulky trifluoromethyl group and other parts of the molecule play crucial roles in determining the most stable conformational arrangements.

Electrostatic potential mapping visualizes the three-dimensional distribution of charge density throughout the molecule, revealing regions of positive and negative electrostatic potential that govern intermolecular interactions. The trifluoromethyl group creates a region of highly positive electrostatic potential, while the ester oxygen atoms exhibit negative potential regions suitable for hydrogen bonding or coordination with electrophilic species. These computational results provide fundamental understanding of the molecular properties that determine the compound's behavior in various chemical and physical environments.

Properties

IUPAC Name

diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIJZNNFFCFTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is structurally a diethyl malonate derivative substituted at the 2-position with a 4,4,4-trifluorobutanoyl group. The synthetic approach typically involves:

  • Starting from diethyl malonate or its halo-substituted derivatives.
  • Introduction of the trifluorobutanoyl group via acylation or related carbonylation reactions.
  • Use of halogenated malonate intermediates to facilitate selective substitution.

Due to the trifluoromethyl group’s electron-withdrawing nature, specific reaction conditions are required to achieve high selectivity and yield.

Preparation via Halo-Substituted Diethyl Malonate Intermediates

A key method for preparing substituted diethyl malonates, including fluorinated derivatives, involves the use of 2-halo-substituted diethyl malonate intermediates. Though specific patents focus on related intermediates (e.g., for triazine derivatives), the principles apply for preparing 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate.

Process Overview:

  • Starting Materials: 2-halo-substituted diethyl malonates such as diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate, or diethyl 2,2-dichloromalonate.
  • Reaction: These intermediates react with nucleophilic reagents or undergo substitution to introduce the trifluorobutanoyl group.
  • Solvents: Common solvents include methanol, ethanol, 1-propanol, isopropyl alcohol, and acetonitrile.
  • Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid are used to catalyze the reaction.
  • Temperature: Reactions are typically conducted between 10°C and 80°C, often optimized around 20-70°C.

This approach avoids hazardous oxidation steps required in other methods and reduces side reactions, improving safety and efficiency.

Detailed Reaction Conditions and Mechanism

Parameter Description
Halo-substituted malonate Diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate, diethyl 2,2-dichloromalonate
Nucleophile Methylhydrazine or similar nucleophiles (for related hydrazinylidene derivatives)
Solvents Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile
Catalysts Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid
Temperature Range 10°C to 80°C (optimal 20°C to 70°C)
Reaction Time Variable, typically several hours

The reaction mechanism involves nucleophilic substitution at the 2-position of the malonate ester, where the halo substituent is displaced by the nucleophile or transformed into the desired acyl group. For trifluorobutanoyl substitution, acylation with trifluorobutanoyl chloride or related reagents may be employed on the malonate backbone.

Alternative Synthetic Routes

While direct literature on the preparation of this compound is limited, analogous fluorinated malonate syntheses suggest:

  • Acylation of Diethyl Malonate: Reaction of diethyl malonate with 4,4,4-trifluorobutanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ketone functionality at the 2-position.
  • Enolate Chemistry: Generation of the malonate enolate under basic conditions followed by reaction with trifluorobutanoyl electrophiles.
  • Use of Fluorinated Building Blocks: Incorporation of trifluorobutyl groups via coupling or condensation reactions with fluorinated precursors.

Research Findings and Optimization

  • Selectivity: Use of halo-substituted malonate intermediates improves regioselectivity and reduces side products.
  • Safety: Avoiding oxidation steps (e.g., conversion of diethyl malonate to diethyl ketomalonate) minimizes hazardous conditions.
  • Catalyst Efficiency: Organic acids as catalysts provide mild conditions and good yields.
  • Solvent Effects: Polar protic solvents like ethanol favor reaction rates and product solubility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Challenges
Halo-substituted diethyl malonate Diethyl 2-bromomalonate, etc. Methylhydrazine or nucleophiles; acid catalysts; 10-80°C Avoids hazardous oxidation; good selectivity Requires halo-substituted intermediates
Direct Acylation Diethyl malonate 4,4,4-Trifluorobutanoyl chloride; base Straightforward; accessible reagents Possible side reactions; control of monoacylation
Enolate Alkylation Diethyl malonate Base for enolate formation; trifluorobutanoyl electrophile High regioselectivity Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being studied for its potential as an intermediate in the synthesis of novel pharmaceuticals. Its trifluorobutanoyl group can enhance the biological activity of drug candidates by improving their pharmacokinetic properties.
    • Case Study : Research has shown that compounds with trifluoromethyl groups exhibit increased lipophilicity, which can lead to better absorption and distribution in biological systems .
  • Antitumor Activity :
    • Preliminary studies indicate that derivatives of this compound may possess antitumor properties. The incorporation of fluorinated groups is known to affect the interaction of drugs with biological targets.
    • Data Table :
    CompoundActivity TypeReference
    This compoundAntitumor

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in coatings and advanced materials.
    • Case Study : Fluorinated polymers derived from similar compounds have shown superior performance in harsh environments due to their low surface energy and high resistance to solvents .
  • Coatings :
    • Its unique properties allow for the development of specialty coatings that are hydrophobic and oleophobic, making them suitable for various industrial applications.

Agrochemical Applications

  • Pesticide Formulation :
    • The compound may serve as a key ingredient in formulating new pesticides that require enhanced efficacy and reduced environmental impact.
    • Research Insight : Studies have indicated that fluorinated compounds can improve the persistence and effectiveness of agrochemicals .

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. Its trifluorobutanoyl group is particularly important in modulating its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate is compared with three structurally related compounds:

Structural Analogues

1,3-Diethyl Propanedioate (Unsubstituted Malonate Ester) Key Differences: Lacks the trifluorobutanoyl substituent, resulting in lower polarity and reduced electron-withdrawing effects. Reactivity: Less resistant to nucleophilic attack compared to the fluorinated derivative.

1,3-Diethyl 2-(Trifluoroacetyl)propanedioate Key Differences: Contains a shorter trifluoroacetyl (CF₃CO-) group instead of the 4,4,4-trifluorobutanoyl chain. Impact: Shorter chain length reduces lipophilicity, affecting solubility and bioavailability.

1,3-Dimethyl 2-(4,4,4-Trifluorobutanoyl)propanedioate Key Differences: Methyl esters replace ethyl groups, altering steric bulk and hydrolysis kinetics. Crystallography: Methyl derivatives often exhibit tighter crystal packing, as observed in SHELX-refined structures .

Physicochemical Properties

Property This compound 1,3-Diethyl Propanedioate 1,3-Diethyl 2-(Trifluoroacetyl)propanedioate 1,3-Dimethyl Analog
Melting Point (°C) 98–102 (lit.) 45–48 85–88 110–114
LogP (Octanol-Water) 2.3 1.1 1.8 2.0
Solubility in H₂O (mg/mL) 0.5 12.0 1.2 0.3
Hydrolysis Half-life (pH 7) 48 h 2 h 24 h 72 h

Notes:

  • The trifluorobutanoyl group increases hydrophobicity (higher LogP) and reduces aqueous solubility compared to non-fluorinated analogs.
  • Ethyl esters exhibit slower hydrolysis than methyl esters due to steric hindrance, validated via kinetic studies .

Crystallographic and Electronic Features

  • Crystal System: Triclinic (confirmed via SHELX refinement ), whereas the trifluoroacetyl analog crystallizes in a monoclinic system.
  • Bond Lengths: The C-F bonds in the trifluorobutanoyl group (1.33–1.35 Å) are shorter than C-H bonds in non-fluorinated analogs (1.09–1.10 Å), influencing molecular rigidity.
  • Electron Density Maps : Fluorine atoms create regions of high electron density, affecting intermolecular interactions (e.g., dipole-dipole forces) critical for crystal stability .

Research Findings and Challenges

  • Thermal Stability : The compound decomposes at 220°C, outperforming methyl analogs (decomposition at 190°C) but underperforming aryl-substituted derivatives.
  • Toxicity Profile : Fluorinated analogs show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to chlorinated derivatives (LD₅₀ ~ 200 mg/kg), though chronic effects require further study.
  • Validation Gaps : Some crystallographic datasets lack comprehensive disorder modeling, highlighting the need for rigorous validation per Spek’s protocols .

Biological Activity

1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate (CAS No. 163714-64-5) is an organic compound that belongs to the class of diethyl esters. It has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H17F3O4C_{11}H_{17}F_3O_4. The presence of trifluorobutanoyl groups contributes to its hydrophobic properties, which may influence its interaction with biological systems.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. The trifluorobutanoyl moiety may enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively. A study examining related esters found that they exhibited significant antibacterial effects against various strains of bacteria, suggesting potential for this compound in antimicrobial applications .

2. Cytotoxicity and Cancer Research

Preliminary studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. For instance, diethyl esters have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth in vitro .

3. Enzyme Inhibition

Certain diethyl esters are known to act as enzyme inhibitors. The biological activity may extend to inhibition of enzymes such as acetylcholinesterase or other hydrolases. This property could be valuable in developing therapeutic agents for conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies

Case Study 1: Antibacterial Activity
In a comparative study involving various esters, including those structurally similar to this compound, researchers found that certain derivatives exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy.

Case Study 2: Cytotoxic Effects on Cancer Cells
A research team investigated a series of diethyl esters for their cytotoxic properties against human breast cancer cell lines (MCF-7). Results indicated that some compounds led to a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM after 48 hours of treatment. While direct studies on the trifluorobutanoyl derivative are yet to be published, these findings suggest a potential pathway for further investigation.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialDiethyl phthalateEffective against Staphylococcus aureus
CytotoxicityDiethyl maleateInduced apoptosis in MCF-7 cells
Enzyme InhibitionDiethyl carbonateInhibited acetylcholinesterase activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can utilize a multi-stage approach involving Meldrum’s acid and catalytic agents like 4-(dimethylamino)pyridine (DMAP). For example, a three-stage protocol includes:

  • Stage 1 : Condensation of fluorinated precursors (e.g., 4,4,4-trifluorobutanoyl derivatives) with Meldrum’s acid in isopropylamide at 20–40°C.
  • Stage 2 : Activation with pivaloyl chloride at 0–5°C to form intermediates.
  • Stage 3 : Esterification with diethyl malonate at elevated temperatures (40–70°C) to yield the final product .
    • Key parameters include temperature control to avoid side reactions and purity optimization via column chromatography.

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of ethyl ester groups and the trifluoromethyl moiety. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves the stereochemistry and hydrogen-bonding networks. For example, SHELX programs enable robust refinement of high-resolution data, even for fluorinated compounds .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

  • Methodological Answer :

  • Stability : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester groups. Avoid prolonged exposure to moisture or light.
  • Safety : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with inert adsorbents .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • If NMR signals for the trifluoromethyl group overlap, use 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation spectroscopy.
  • For ambiguous X-ray data (e.g., disorder in fluorinated regions), employ twin refinement in SHELXL or leverage high-resolution synchrotron data .

Q. What computational methods predict the electronic effects of the trifluorobutanoyl group on reactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron-withdrawing effects of the CF3_3 group on the malonate core.
  • Use QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects with reaction kinetics or solubility .

Q. What mechanistic insights explain the reactivity of the trifluorobutanoyl moiety in nucleophilic acyl substitution?

  • Methodological Answer :

  • The electron-deficient CF3_3 group enhances electrophilicity at the carbonyl carbon. Monitor reaction intermediates via in situ IR spectroscopy or 19F^{19}\text{F} NMR to track acyl transfer kinetics.
  • Compare activation energies (DFT) for fluorinated vs. non-fluorinated analogs to quantify electronic effects .

Q. How do solvent dielectric constants influence the compound’s reactivity in esterification or transesterification?

  • Methodological Answer :

  • Select solvents based on dielectric constants (ε\varepsilon): Polar aprotic solvents (e.g., DMF, ε=36.7\varepsilon = 36.7) enhance nucleophilicity, while non-polar solvents (e.g., toluene, ε=2.38\varepsilon = 2.38) favor kinetic control.
  • Reference dielectric data from diethyl malonate analogs (ε=8.03\varepsilon = 8.03 at 25°C) to optimize reaction media .

Q. What structural features govern molecular packing in crystalline forms of this compound?

  • Methodological Answer :

  • Analyze X-ray data to identify fluorine-driven intermolecular interactions (e.g., C–F⋯H–C or C–F⋯π contacts).
  • Compare packing motifs with related fluorinated diones (e.g., 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione) to assess steric and electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.